1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate
Description
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-7(17-8(2)16)12-14-11(15-18-12)9-4-3-5-10(13)6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEZQKMEQNIKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, indole derivatives have been shown to readily undergo electrophilic substitution due to excessive π-electrons delocalization.
Biochemical Pathways
Compounds with similar structures, such as oxadiazoles, have been reported to exhibit a broad range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor antioxidant properties. These activities suggest that these compounds may affect a variety of biochemical pathways.
Biochemical Analysis
Biochemical Properties
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties. The compound’s interaction with proteins such as tyrosine kinases and cathepsin K inhibitors suggests its role in modulating signaling pathways and cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by affecting the expression of genes involved in cell cycle regulation. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby disrupting cellular processes essential for cancer cell survival. It also affects gene expression by modulating transcription factors and signaling pathways, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of cellular processes and prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding these pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can affect the compound’s accumulation and distribution, influencing its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Biological Activity
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate (CAS No. 1803590-04-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₂H₁₁FN₂O₃
- Molecular Weight : 250.23 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. The compound's structure suggests potential activity against various pathogens due to the presence of the oxadiazole ring, which is known for its efficacy in medicinal applications.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate | |
| Enterococcus faecalis | Good |
The above table summarizes findings from various studies indicating that derivatives of oxadiazoles, including this compound, show moderate to good activity against common pathogens.
Synthesis and Research Findings
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Various methodologies have been reported in literature focusing on optimizing yield and purity.
Case Study: Synthesis and Evaluation
In a study published in Molecules, researchers synthesized several oxadiazole derivatives and evaluated their biological activities. The study found that compounds with electron-withdrawing groups like fluorine exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts .
The mechanism by which this compound exerts its biological effects is believed to involve interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial survival.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Recent studies have shown that compounds containing the oxadiazole moiety exhibit antimicrobial properties. The incorporation of a fluorophenyl group enhances the compound's efficacy against various bacterial strains. For instance, derivatives of 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate have demonstrated significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties
- Anticancer Activity
Material Science Applications
- Polymer Chemistry
- Fluorescent Materials
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of various oxadiazole derivatives, including this compound. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) lower than many existing antibiotics against specific bacterial strains .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, researchers tested the anti-inflammatory effects of the compound by measuring levels of inflammatory markers in treated versus untreated groups. Results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in the treated group, indicating its potential as an anti-inflammatory agent .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Acetate Group
The ester group undergoes hydrolysis under acidic or basic conditions to yield 1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanol (Fig. 1A).
| Condition | Reagent | Time | Yield | Product |
|---|---|---|---|---|
| Acidic (HCl, 1M) | H2O/EtOH (1:1) | 6 h | 82% | Carboxylic acid derivative (via over-hydrolysis at elevated temperatures) |
| Basic (NaOH, 0.5M) | H2O/THF (3:1) | 3 h | 95% | Sodium salt of the corresponding alcohol |
This reaction is critical for prodrug activation in medicinal chemistry applications .
Nucleophilic Acyl Substitution at the Oxadiazole Ring
The electron-deficient 1,2,4-oxadiazole ring participates in nucleophilic attacks, particularly at the C-5 position (Fig. 1B).
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine | EtOH, reflux, 4 h | 5-(hydrazinecarbonyl)-3-(3-fluorophenyl)oxadiazole | Intermediate for heterocyclic synthesis |
| Grignard reagents | Dry THF, 0°C → rt, 2 h | Alkylated oxadiazole derivatives | Material science precursors |
The fluorine substituent enhances ring stability by withdrawing electron density via -I effects .
Ring-Opening Reactions
Under strongly acidic (H2SO4) or reductive (H2/Pd-C) conditions, the oxadiazole ring undergoes cleavage (Fig. 1C):
| Reagent | Products | Mechanism |
|---|---|---|
| H2SO4 (conc.) | 3-(3-Fluorophenyl)-5-(1-hydroxyethyl)-1,2,4-oxadiazole → Amide + CO2 | Acid-catalyzed ring scission |
| H2 (1 atm), Pd-C | Ethyl 3-(3-fluorophenyl)propionate + NH3 | Catalytic hydrogenolysis |
Ring-opening pathways are leveraged in prodrug systems for controlled drug release .
Electrophilic Aromatic Substitution
The 3-fluorophenyl group undergoes directed electrophilic substitution (Fig. 1D):
| Reaction | Electrophile | Position | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | Para to F | 67% | Limited by fluorine's -I/-M effects |
| Bromination | Br2/FeBr3 | Meta to F | 58% | Steric hindrance from oxadiazole ring |
The meta-fluorine configuration directs incoming electrophiles to the para position relative to the oxadiazole .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings via C–H activation (Fig. 1E):
| Coupling Type | Catalyst | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | Aryl boronic acids | 73% | |
| Sonogashira | PdCl2/CuI | Terminal alkynes | 65% |
These reactions enable modular derivatization for structure-activity relationship (SAR) studies .
Stability Under Thermal and Photolytic Conditions
Accelerated stability studies reveal:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 60°C, 75% RH | Ester hydrolysis → Alcohol | 14 days |
| UV light (254 nm) | Oxadiazole ring decomposition | 8 h |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Phenyl vs. Fluorophenyl Substituents
- Ethyl((S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate (1a) This compound (MW 291.31) has a phenyl group instead of fluorophenyl. Bioactivity studies indicate lower antimicrobial efficacy in phenyl derivatives, highlighting fluorine’s role in enhancing interactions with hydrophobic enzyme pockets .
Fluorophenyl vs. Trifluoromethylphenyl
- 2-{2-[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-2-yl]ethyl}pyridine (10) The trifluoromethyl group (CF₃) introduces stronger electron-withdrawing effects and greater metabolic stability than the mono-fluorophenyl group. However, its bulkiness may hinder binding in sterically restricted environments, unlike the smaller fluorine atom in the target compound .
Functional Group Variations
Ester vs. Alcohol Derivatives
- 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Replacing the ethyl acetate group with a hydroxyl (OH) reduces lipophilicity (logP decrease by ~1.5 units), lowering cell permeability. The alcohol derivative showed reduced bioavailability in pharmacokinetic studies, emphasizing the ester’s advantage in drug design .
Ester vs. Carboxylic Acid Derivatives
Heterocyclic and Aliphatic Chain Modifications
- 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Substituting the ethyl acetate with a piperidine ring (MW 247.27) introduces basicity (pKa ~10.5), altering solubility and target engagement. This derivative showed higher affinity for serotonin receptors, suggesting substituent-dependent pharmacological profiles .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemDraw.
Preparation Methods
Synthesis of the 3-(3-Fluorophenyl)-1,2,4-oxadiazole Core
The 3-fluorophenyl substituent is introduced typically via the use of 3-fluorobenzohydrazide or 3-fluorobenzonitrile derivatives as starting materials.
According to Heimann et al. (2017), halogenated benzohydrazides such as 2-bromo-4-fluorobenzohydrazide can be prepared following literature procedures and then used to build the oxadiazole ring by cyclization with appropriate reagents.
The cyclization step often involves refluxing with acetic anhydride or other dehydrating agents to promote ring closure.
Detailed Reaction Scheme and Conditions
| Step | Reactants/Intermediates | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Fluorobenzonitrile + Hydroxylamine | Formation of amidoxime | 3-(3-Fluorophenyl)amidoxime | 75-85 |
| 2 | Amidoxime + Ethyl bromoacetate | K2CO3, dry acetone, reflux | Ethyl acetate-substituted intermediate | 70-80 |
| 3 | Intermediate + Hydrazine hydrate | Ethanol, reflux | Hydrazide intermediate | 80-90 |
| 4 | Hydrazide intermediate + Cyclodehydration agent | Acetic anhydride or equivalent, heat | This compound | 60-80 |
| 5 | Purification | Flash chromatography, solvent evaporation | Pure target compound | >95 purity |
Note: Yields are approximate and depend on specific reaction conditions and purification methods.
Research Findings and Optimization Insights
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for oxadiazole derivatives, including those with ester substituents.
The choice of solvent and base is critical; dry acetone with anhydrous potassium carbonate provides an optimal medium for esterification steps without hydrolysis.
Cyclodehydration with acetic anhydride is a mild and effective method to close the 1,2,4-oxadiazole ring, preserving sensitive substituents such as fluorophenyl groups.
Purification by flash chromatography using ethyl acetate as a solvent ensures removal of side products and unreacted starting materials, yielding high-purity final compounds suitable for biological evaluation.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime cyclization | Amidoxime, acyl chloride/anhydride | Reflux, heat | High regioselectivity | Requires preparation of amidoxime |
| Esterification with ethyl bromoacetate | Ethyl bromoacetate, K2CO3, acetone | Reflux, dry conditions | Efficient ester introduction | Sensitive to moisture |
| Hydrazide formation and cyclization | Hydrazine hydrate, acetic anhydride | Reflux, microwave-assisted | Improved yields and reduced time | Requires careful temperature control |
| Flash chromatography purification | Ethyl acetate, brine wash | Room temperature | High purity product | Additional purification step |
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate, and how can purity be optimized?
- Methodological Answer : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides) under reflux conditions. For analogous compounds, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) has been effective. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) or 1H/13C NMR spectroscopy to confirm the absence of unreacted precursors or side products. Residual solvents can be removed under reduced pressure .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the fluorophenyl ring (δ 6.8–7.5 ppm for aromatic protons; δ 110–160 ppm for carbons), oxadiazole ring (δ 8.0–8.5 ppm for protons adjacent to nitrogen), and acetate group (δ 2.1 ppm for CH3; δ 170–175 ppm for carbonyl carbon).
- 19F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position on the phenyl ring.
- IR Spectroscopy : Stretch bands at ~1650 cm⁻¹ (C=N oxadiazole) and ~1740 cm⁻¹ (ester C=O).
- Mass Spectrometry (ESI-MS) : Molecular ion peak matching the exact mass (e.g., m/z 278.08 for C12H11FN2O3).
- Single-Crystal X-ray Diffraction : Definitive structural confirmation, as demonstrated for related oxadiazoles (e.g., triclinic crystal system, P1 space group) .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its physicochemical stability and reactivity?
Q. How can researchers resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. To address this:
- Control Experiments : Compare the title compound with analogs lacking the 3-fluorophenyl or acetate group.
- Dose-Response Studies : Perform IC50/EC50 measurements across multiple concentrations (e.g., 0.1–100 µM).
- Structural Modifications : Introduce electron-donating/-withdrawing groups to the phenyl ring and evaluate changes in activity, as seen in luminescent liquid crystal studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
